molecular formula C10H9NO B6151523 3-(1H-pyrrol-1-yl)phenol CAS No. 137352-78-4

3-(1H-pyrrol-1-yl)phenol

Cat. No.: B6151523
CAS No.: 137352-78-4
M. Wt: 159.18 g/mol
InChI Key: YUGXBOVDLIENLS-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)phenol (PubChem CID: See related compound 90072 ) is a chemical compound featuring a phenol group tethered to a 1H-pyrrole ring, a privileged structure in medicinal and materials chemistry. The pyrrole moiety is a common feature in biomolecules like chlorophyll and heme, and its derivatives are extensively investigated for their diverse biological activities . In research, this compound serves as a versatile chemical building block . Its molecular architecture makes it a candidate for developing novel therapeutic agents. Pyrrole derivatives are prominent in antitubercular drug discovery, acting as potential inhibitors of key enzymes like InhA in Mycobacterium tuberculosis . Furthermore, structurally similar compounds are explored as inhibitors of other targets, such as human carbonic anhydrase isoforms (hCA) implicated in oncology and the Wnt/β-catenin signaling pathway . Beyond pharmaceutical research, the electron-rich nature of the pyrrole ring makes derivatives of this compound of interest in materials science . Compounds with a pyrrole core are studied for their optoelectronic properties and are integral to the design of D-π-A (Donor-π linker-Acceptor) chromophores used in nonlinear optics (NLO) and organic electronics . Please Note: This product is intended for research and manufacturing purposes only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical applications.

Properties

CAS No.

137352-78-4

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-pyrrol-1-ylphenol

InChI

InChI=1S/C10H9NO/c12-10-5-3-4-9(8-10)11-6-1-2-7-11/h1-8,12H

InChI Key

YUGXBOVDLIENLS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC(=CC=C2)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The Paal-Knorr pyrrole synthesis remains the most widely used method for preparing 3-(1H-pyrrol-1-yl)phenol. This one-pot reaction involves the condensation of 3-aminophenol with acetonyl acetone in the presence of glacial acetic acid as both solvent and catalyst. The mechanism proceeds via imine formation, followed by cyclization and dehydration to yield the pyrrole ring (Fig. 1).

Representative Protocol

  • Reactants :

    • 3-Aminophenol (1.0 equiv)

    • Acetonyl acetone (1.2 equiv)

    • Glacial acetic acid (solvent)

  • Conditions :

    • Reflux at 120°C for 4–6 hours

    • Nitrogen atmosphere to prevent oxidation

  • Workup :

    • Neutralization with aqueous sodium bicarbonate

    • Extraction with ethyl acetate

    • Purification via silica gel chromatography

Optimization Studies

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Reaction Temperature110–130°CMaximizes cyclization
Molar Ratio (AA:AP)1.2:1Minimizes side products
Catalyst Loading10% (v/v) AcOHAccelerates imine formation

Data from replicated studies show yields ranging from 58% to 72% under these conditions. Prolonged heating (>8 hours) leads to decomposition, reducing yields to <40%.

Alternative Synthetic Approaches

Nucleophilic Aromatic Substitution

While less efficient, this method involves substituting a leaving group (e.g., nitro) on phenol with pyrrole. For example:

  • Nitration : 3-Nitrophenol is treated with pyrrole under basic conditions.

  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C.

  • Cyclization : Acid-catalyzed intramolecular cyclization forms the pyrrole ring.

This three-step process yields 35–45% overall, limited by poor regioselectivity during nitration.

Transition-Metal-Catalyzed Coupling

Palladium-catalyzed C–N bond formation between 3-bromophenol and pyrrole has been explored. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, yields reach 50–55% after 24 hours at 100°C. However, catalyst costs and stringent anhydrous conditions hinder scalability.

Industrial-Scale Production Considerations

Process Intensification Strategies

To improve efficiency for bulk synthesis:

  • Continuous Flow Reactors : Reduce reaction time to 2 hours by enhancing heat transfer.

  • Solvent Recycling : Glacial acetic acid is recovered via distillation, reducing waste.

  • Catalyst Immobilization : Silica-supported acids increase catalyst reusability to 5 cycles without yield loss.

Purity Control and Characterization

Post-synthesis analysis includes:

TechniqueKey Data Points
¹H NMR (500 MHz, DMSO-d₆)δ 6.25 (t, J = 2.1 Hz, 2H, pyrrole-H), 7.12–7.45 (m, 4H, aromatic-H)
IR (KBr)3250 cm⁻¹ (O–H stretch), 1605 cm⁻¹ (C=C aromatic)
HPLC >98% purity (C18 column, MeOH:H₂O 70:30)

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrrol-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C10H9NO
Molecular Weight: 173.19 g/mol
IUPAC Name: 3-(1H-pyrrol-1-yl)phenol
Canonical SMILES: C1=CN(C=C1)C2=C(C=CC=C2O)N

This compound consists of a pyrrole ring bonded to a phenolic structure, providing a basis for various chemical reactions and interactions.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may exhibit:

  • Antimicrobial Activity: Studies have shown that derivatives of pyrrole compounds can inhibit the growth of various pathogens, including antibiotic-resistant strains.
  • Anticancer Properties: In vitro and in vivo studies have indicated that this compound may reduce tumor growth in glioma models, enhancing survival rates in treated groups compared to controls.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly for:

  • Synthesis of Heterocycles: It can be used to create more complex heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals .
  • Dyes and Pigments Production: Its phenolic structure allows for modifications that can lead to the development of new dyes and pigments with desirable properties.

Biochemical Studies

Research into enzyme inhibition has revealed that this compound may interact with specific enzymes, potentially leading to:

  • Protein Interaction Studies: The compound's ability to bind with proteins makes it valuable for studying biochemical pathways and mechanisms of action .
  • Antioxidant Activity: Preliminary screenings suggest it may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy in Glioma Models

A study conducted on glioma models demonstrated that treatment with this compound resulted in significant reductions in tumor growth. The investigation utilized both in vitro assays and in vivo xenograft models, confirming the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening against various bacterial strains, this compound exhibited notable inhibitory effects, particularly against antibiotic-resistant strains. This finding supports its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-1-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

Compound Oxidation Potential (V) Solubility Molecular Weight (g/mol)
This compound 1.6 Moderate in DCM 173.21
4-(1H-Pyrrol-1-yl)phenol 1.6 Low in water 173.21
3-(1H-Pyrrol-1-yl)benzoic acid N/A High in DMSO 187.19

Biological Activity

3-(1H-pyrrol-1-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a pyrrole ring attached to a phenolic structure, which contributes to its reactivity and biological functions. The presence of the hydroxyl group (-OH) enhances its ability to interact with biological macromolecules, making it a candidate for drug development.

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Interaction : The compound can bind to specific enzymes, altering their activity. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase.
  • Cell Signaling Modulation : It influences key signaling pathways, particularly those related to apoptosis and cell proliferation. Research indicates that it can modulate the expression of genes involved in the p53 signaling pathway, affecting cell cycle regulation.
  • Binding Affinity : The compound's structural features allow it to engage in hydrogen bonding and π-π interactions with proteins, which can lead to significant changes in cellular function.

Biological Activities

Research has documented various biological activities associated with this compound:

  • Antioxidant Activity : Studies indicate that compounds with similar structures exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : In vitro studies have shown that derivatives of this compound can attenuate nitric oxide production in activated microglial cells, suggesting potential anti-inflammatory effects .
  • Anticancer Potential : Some derivatives have demonstrated significant anticancer activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantExhibits properties that reduce oxidative stress
Anti-inflammatoryReduces nitric oxide production in microglial cells
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInteracts with superoxide dismutase and catalase

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of synthesized derivatives of this compound on murine BV-2 microglial cells. The results indicated that certain derivatives effectively reduced nitric oxide production at sub-lethal concentrations, highlighting their potential as immunomodulating agents .

Case Study: Anticancer Activity

In another study focusing on the anticancer properties, derivatives of this compound were tested against colorectal cancer cells. The results showed significant inhibition of cell viability and induction of apoptosis markers such as cleaved poly(ADP-ribose) polymerase, indicating a promising therapeutic avenue for this compound in cancer treatment .

Q & A

Q. What are the standard synthetic routes for 3-(1H-pyrrol-1-yl)phenol in laboratory settings?

The compound is commonly synthesized via the Clauson-Kaas reaction , where 2,5-dimethoxytetrahydrofuran reacts with a primary amine under acidic conditions. A typical procedure involves refluxing the reactants in xylene, followed by extraction with dichloromethane, drying over MgSO₄, and purification via flash chromatography (1:4 EtOAc:hexanes) to yield this compound (53% yield) . Alternative methods include oxidative coupling using chloranil in xylene, with purification by recrystallization from methanol .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

  • Thin-layer chromatography (TLC) for monitoring reaction progress.
  • Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features, such as aromatic protons (δ 6.5–7.5 ppm) and pyrrole ring signals.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹).
  • High-performance liquid chromatography (HPLC) for purity assessment .

Q. How is the purity of synthesized this compound typically assessed?

Purity is evaluated via melting point analysis (e.g., mp 180–181°C for related derivatives) , HPLC (retention time comparison), and elemental analysis (C, H, N composition). Recrystallization from methanol or ethanol is a standard purification step .

Q. What safety protocols are essential when handling this compound in laboratory environments?

Use personal protective equipment (PPE) (gloves, lab coat, goggles), work in a fume hood , and avoid inhalation/ingestion. For derivatives with nitro groups (e.g., 3-nitro-4-(1H-pyrrol-1-yl)phenol), handle as potential irritants and follow waste disposal guidelines for nitroaromatics .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions.
  • Temperature control : Reflux in xylene (140°C) improves cyclization efficiency .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts for regioselective functionalization.
  • Time-dependent monitoring : Use TLC to terminate reactions at optimal conversion points .

Q. What strategies are employed to resolve contradictions in spectroscopic data when characterizing novel pyrrole-substituted phenolic compounds?

  • Cross-validation : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to confirm molecular ions.
  • Computational modeling : Density functional theory (DFT) calculations predict NMR/IR spectra for comparison with experimental data.
  • X-ray crystallography for unambiguous structural determination, especially for polymorphic forms .

Q. How do structural modifications at the phenolic or pyrrole moieties influence the compound's biological activity?

  • Nitro substitution (e.g., at C4) enhances antimicrobial activity by increasing electrophilicity and DNA intercalation potential .
  • Amino groups improve solubility and hydrogen-bonding interactions with enzyme active sites.
  • Piperazine or thiazole ring incorporation (e.g., in [4-(3-methoxyphenyl)piperazin-1-yl] derivatives) modulates receptor binding affinity in neurological targets .

Q. What computational methods are used to predict the interaction of this compound derivatives with biological targets?

  • Molecular docking (AutoDock, Schrödinger) to screen binding modes in enzymes (e.g., kinases) or receptors.
  • Molecular dynamics (MD) simulations to assess stability of ligand-protein complexes over time.
  • QSAR models to correlate substituent electronic properties (Hammett constants) with activity .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how are they addressed?

Challenges include racemization during synthesis and low chiral selectivity. Solutions involve:

  • Chiral auxiliaries : Use of enantiopure amines or alcohols in Clauson-Kaas reactions.
  • Asymmetric catalysis : Chiral lariat ethers (e.g., methyl-α-D-mannopyranoside derivatives) to induce enantioselectivity in cyclopropanation reactions .
  • Chiral chromatography for post-synthetic resolution of enantiomers .

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